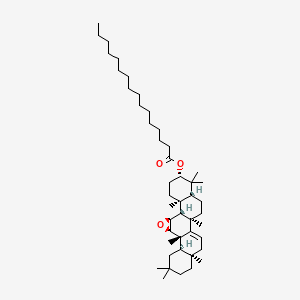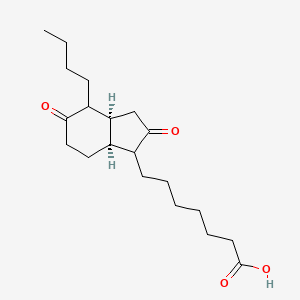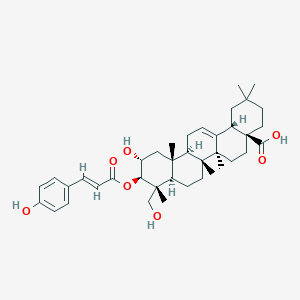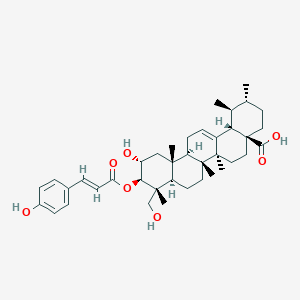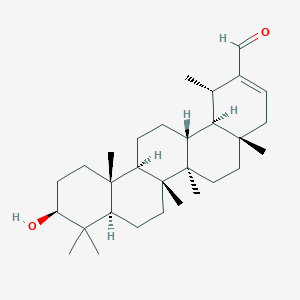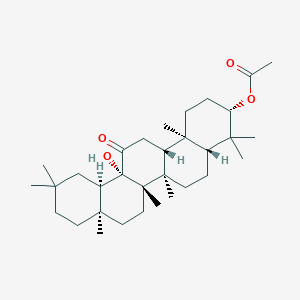
RCS-4 N-(4-hydroxypentyl) metabolite-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RCS-4 N-(4-hydroxypentyl) metabolite-d5 contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions. It is intended for use as an internal standard for the quantification of RCS-4 N-(4-hydroxypentyl) metabolite by GC- or LC-mass spectrometry. RCS-4 is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures. RCS-4 itself has been identified in herbal mixtures. RCS-4 N-(4-hydroxypentyl) metabolite is a potential metabolite of RCS-4.
Applications De Recherche Scientifique
Metabolite Identification and Detection
- RCS-4, a synthetic cannabinoid, undergoes various metabolic transformations in the human body. Studies have identified its metabolites in urine samples using techniques like gas chromatography-mass spectrometry. These metabolites include products of hydroxylation, oxidation, O-demethylation, and N-depentylation, among others (Kavanagh et al., 2012).
- Another study on RCS-4 metabolism, conducted with human hepatocytes and time-of-flight mass spectrometry, identified 18 metabolites, predominantly involving hydroxylation and demethylation processes. These findings are critical for developing detection methods for RCS-4 consumption in clinical and forensic investigations (Gandhi et al., 2014).
Comparative Metabolic Studies
- The metabolic patterns of RCS-4 were compared with other synthetic cannabinoids in animal studies. These studies provide insights into the pharmacokinetic properties of such compounds, which are important for understanding their effects in cases of intoxication. The pathways observed for RCS-4 included hydroxylation and glucuronidation, along with O-demethylation (Schaefer et al., 2017).
Role in Chronic Diseases
- RCS-4's role extends beyond recreational use, as similar compounds (reactive carbonyl species or RCS) are also involved in chronic diseases. RCS damage important cellular components, contributing to diseases like diabetes, cancer, and cardiovascular disease. Understanding RCS-4's metabolism and structural characteristics can aid in developing therapeutic strategies against RCS-related chronic diseases (Fuloria et al., 2020).
Analytical Characterization
- Research into RCS-related compounds, such as RCS-4, often involves detailed analytical characterization. This includes studies on the synthesis, analytical characterizations, and molecular structure identification, crucial for understanding their pharmacological effects and for aiding in the development of detection methods (Wallach et al., 2016).
Propriétés
Formule moléculaire |
C21H18D5NO3 |
|---|---|
Poids moléculaire |
342.4 |
InChI |
InChI=1S/C21H23NO3/c1-15(23)6-5-13-22-14-19(18-7-3-4-8-20(18)22)21(24)16-9-11-17(25-2)12-10-16/h3-4,7-12,14-15,23H,5-6,13H2,1-2H3/i3D,4D,7D,8D,14D |
Clé InChI |
OAAZEFGKZWEFTG-FPWZZEODSA-N |
SMILES |
O=C(C1=CC=C(OC)C=C1)C2=C([2H])N(CCCC(O)C)C3=C2C([2H])=C([2H])C([2H])=C3[2H] |
Synonymes |
(1-(4-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)-(4-methoxyphenyl)-methanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



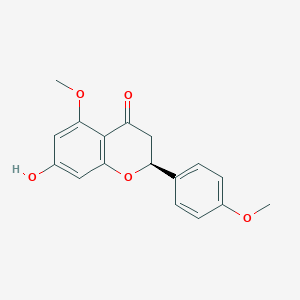
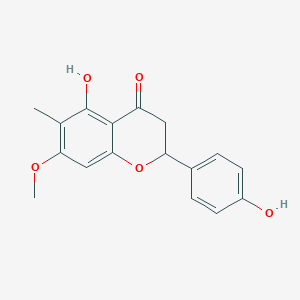
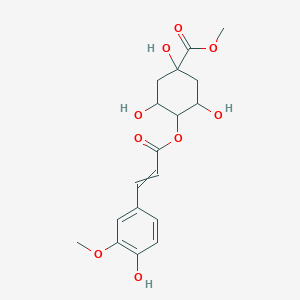
![2,5,8-Trioxatricyclo[4.2.1.03,7]nonan-9-ol](/img/structure/B1163849.png)
